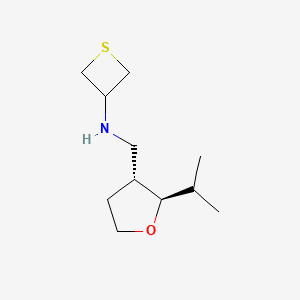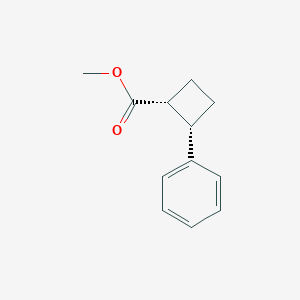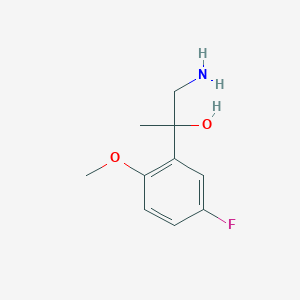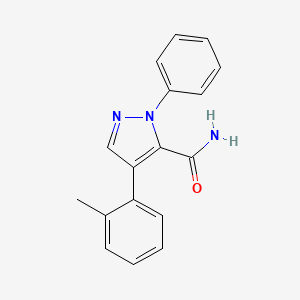
1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a phenyl group, an o-tolyl group, and a pyrazole ring
Méthodes De Préparation
The synthesis of 1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid with o-toluidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial agent.
Materials Science: Due to its unique structure, the compound is also explored for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. The exact molecular pathways and targets involved are still under investigation, but studies suggest that the compound may interfere with essential bacterial processes .
Comparaison Avec Des Composés Similaires
1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-1H-pyrazole-5-carboxamide: This compound lacks the o-tolyl group, which may result in different biological activities and chemical properties.
1-Phenyl-4-(p-tolyl)-1H-pyrazole-5-carboxamide: This compound has a p-tolyl group instead of an o-tolyl group, which can affect its steric and electronic properties.
Propriétés
Formule moléculaire |
C17H15N3O |
|---|---|
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
4-(2-methylphenyl)-2-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15N3O/c1-12-7-5-6-10-14(12)15-11-19-20(16(15)17(18)21)13-8-3-2-4-9-13/h2-11H,1H3,(H2,18,21) |
Clé InChI |
RDYRYBMQCIGNSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C(N(N=C2)C3=CC=CC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5AR,6R,6aS)-tert-butyl 3-chloro-5-oxo-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B12988721.png)
![(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B12988730.png)
![3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12988738.png)

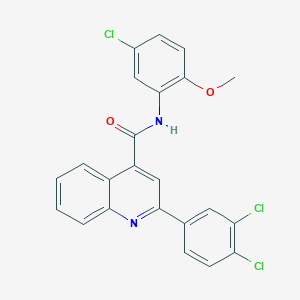
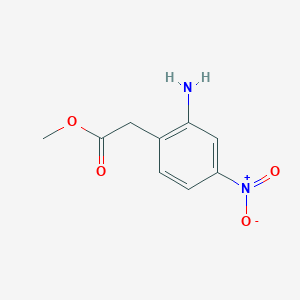
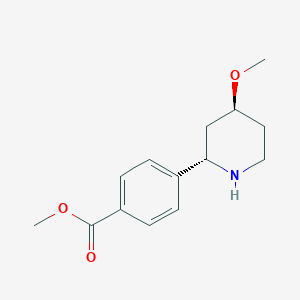
![tert-Butyl (R)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12988764.png)
